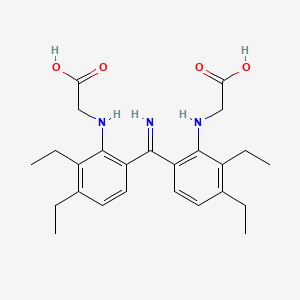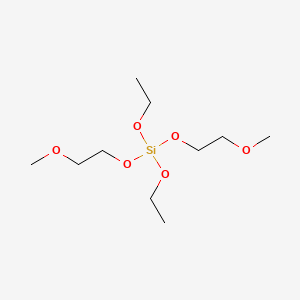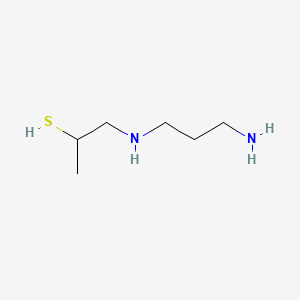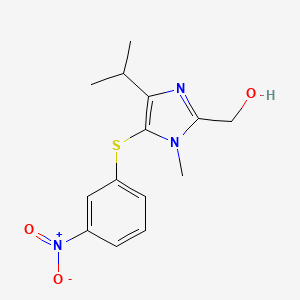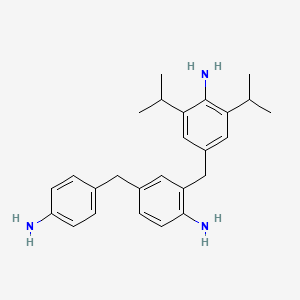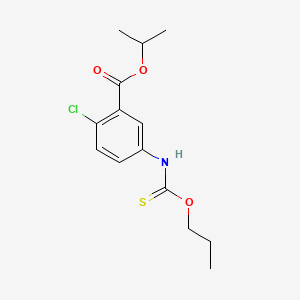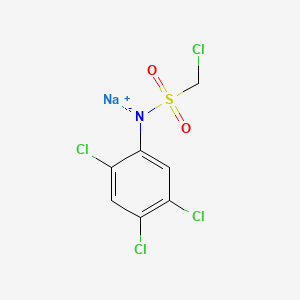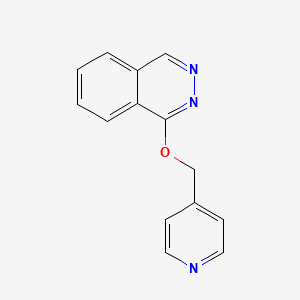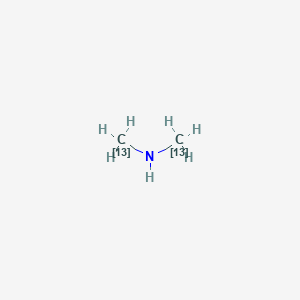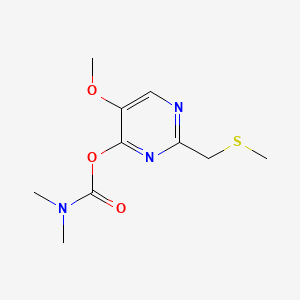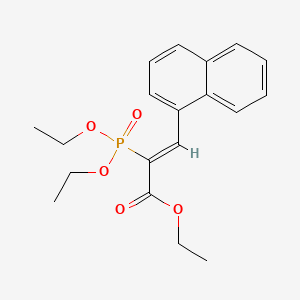
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a naphthyl group attached to an acrylate moiety, which is further substituted with a diethoxyphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite in the presence of a base, followed by the introduction of the naphthyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.
Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonate esters and substituted acrylates, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. The diethoxyphosphoryl group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects.
Comparación Con Compuestos Similares
- Ethyl 2-(diethoxyphosphoryl)-3-phenylacrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(2-naphthyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
Comparison: Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate is unique due to the presence of the 1-naphthyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
13507-51-2 |
|---|---|
Fórmula molecular |
C19H23O5P |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
ethyl (Z)-2-diethoxyphosphoryl-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C19H23O5P/c1-4-22-19(20)18(25(21,23-5-2)24-6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-14H,4-6H2,1-3H3/b18-14- |
Clave InChI |
UXIVPFUAIKXJLT-JXAWBTAJSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/P(=O)(OCC)OCC |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


